1-(2-(Benzylthio)-5-chlorothiophen-3-yl)ethanone
Description
The study of thiophene derivatives, like the one , is driven by their wide range of applications in materials science, pharmaceuticals, and as intermediates in organic synthesis. The interest lies in their potential antimicrobial activities and their use in creating complex molecular structures with desirable physical and chemical properties.
Synthesis Analysis
The synthesis of similar thiophene derivatives often involves multi-step reactions, starting from basic thiophene compounds and incorporating various functional groups through processes like condensation, halogenation, and the introduction of sulfanyl groups. For example, Naganagowda and Petsom (2011) detailed the synthesis of 5-(3-chloro-1-benzothiophen-2-yl)-1,3,4-oxadiazole-2-thiol derivatives through condensation reactions, showcasing a methodology that could be adapted for the compound (Naganagowda & Petsom, 2011).
Molecular Structure Analysis
Molecular structure analysis, including X-ray crystallography and NMR spectroscopy, provides detailed information on the geometry, bond lengths, and angles of similar compounds. Studies often employ DFT calculations to predict and confirm the molecular structure, as seen in the work by Majumdar (2016), which emphasizes the importance of computational methods in understanding the structure of complex molecules (Majumdar, 2016).
Chemical Reactions and Properties
Thiophene derivatives participate in various chemical reactions, including electrophilic substitution, nucleophilic displacement, and coupling reactions. These reactions are crucial for modifying the compound's structure to achieve desired properties or functionalities. The study by Amani and Nematollahi (2012) on the electrochemical synthesis of arylthiobenzazoles exemplifies the type of chemical reactions that can be applied to thiophene derivatives for functionalization (Amani & Nematollahi, 2012).
Physical Properties Analysis
The physical properties of thiophene derivatives, such as melting points, boiling points, and solubility, depend significantly on their molecular structure. These properties are essential for determining the compound's applicability in different mediums and conditions. Unfortunately, specific data on "1-(2-(Benzylthio)-5-chlorothiophen-3-yl)ethanone" were not found, but similar studies on related compounds provide a basis for predictions.
Chemical Properties Analysis
Chemical properties, including reactivity, stability, and interactions with other molecules, are fundamental for understanding how thiophene derivatives can be utilized in chemical syntheses and in various applications. The electronic properties, such as HOMO-LUMO gaps, often discussed in literature, give insights into the compound's potential as a semiconductor or in photovoltaic applications. For instance, the work by Cai et al. (2020) on the analysis of benzodioxolylmethyleneamino phenyl)ethanone oxime offers an example of how these properties are examined in similar molecules (Cai, Xu, Chai, & Li, 2020).
properties
IUPAC Name |
1-(2-benzylsulfanyl-5-chlorothiophen-3-yl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClOS2/c1-9(15)11-7-12(14)17-13(11)16-8-10-5-3-2-4-6-10/h2-7H,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REGHIPPKDCMIBD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(SC(=C1)Cl)SCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClOS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10430975 | |
Record name | 1-(2-(Benzylthio)-5-chlorothiophen-3-yl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10430975 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(Benzylthio)-5-chlorothiophen-3-yl)ethanone | |
CAS RN |
160982-09-2 | |
Record name | 1-[5-Chloro-2-[(phenylmethyl)thio]-3-thienyl]ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=160982-09-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(2-(Benzylthio)-5-chlorothiophen-3-yl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10430975 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.